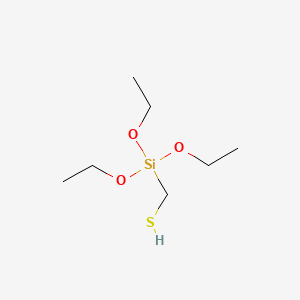
Triethoxysilylmethanethiol
Vue d'ensemble
Description
Triethoxysilylmethanethiol is an organosilicon compound that belongs to the family of silane derivatives. It is characterized by the presence of a thiol group (-SH) attached to a silicon atom, which is further bonded to three ethoxy groups (-OCH₂CH₃). The molecular formula of this compound is C₉H₂₂O₃SSi. This compound is widely used in various fields, including medical, environmental, and industrial research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triethoxysilylmethanethiol can be synthesized through the reaction of chloromethyltriethoxysilane with hydrogen sulfide (H₂S) in the presence of a base such as sodium hydroxide (NaOH). The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The reaction can be represented as follows:
ClCH₂Si(OCH₂CH₃)₃+H₂S→HSCH₂Si(OCH₂CH₃)₃+HCl
Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the continuous feeding of chloromethyltriethoxysilane and hydrogen sulfide into a reactor, with the reaction mixture being continuously stirred and maintained at the desired temperature. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form disulfides. For example, in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂), it can form bis(triethoxysilylmethyl) disulfide.
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides to form thioethers.
Hydrolysis: The ethoxy groups in this compound can be hydrolyzed in the presence of water, leading to the formation of silanols and ethanol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), mild temperature conditions.
Substitution: Alkyl halides, basic conditions.
Hydrolysis: Water, acidic or basic conditions.
Major Products Formed:
Oxidation: Bis(triethoxysilylmethyl) disulfide.
Substitution: Thioethers.
Hydrolysis: Silanols and ethanol.
Applications De Recherche Scientifique
Triethoxysilylmethanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: It is employed in the modification of biomolecules and surfaces for biological studies.
Medicine: this compound is used in drug delivery systems and in the development of medical devices.
Mécanisme D'action
The mechanism of action of Triethoxysilylmethanethiol involves the interaction of its thiol group with various molecular targets. The thiol group can form strong covalent bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. This property is exploited in applications such as heavy metal ion capture and surface modification. Additionally, the silicon atom in this compound can participate in siloxane bond formation, which is crucial for its use in coatings and adhesives .
Comparaison Avec Des Composés Similaires
Methanethiol (CH₃SH): A simple thiol with a similar functional group but without the silicon atom.
Ethanethiol (C₂H₅SH): Another simple thiol with a longer carbon chain.
Trimethoxysilylmethanethiol (HSCH₂Si(OCH₃)₃): A similar organosilicon compound with methoxy groups instead of ethoxy groups.
Uniqueness: Triethoxysilylmethanethiol is unique due to the presence of both a thiol group and a silicon atom bonded to ethoxy groups. This combination imparts distinct chemical properties, such as the ability to form strong bonds with various substrates and to participate in siloxane bond formation. These properties make it particularly valuable in applications requiring surface modification and strong adhesion .
Propriétés
IUPAC Name |
triethoxysilylmethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18O3SSi/c1-4-8-12(7-11,9-5-2)10-6-3/h11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIGLRIVXRKQRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CS)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209587 | |
| Record name | Methanethiol, triethoxysilyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60764-83-2 | |
| Record name | 1-(Triethoxysilyl)methanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60764-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanethiol, triethoxysilyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060764832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanethiol, triethoxysilyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Phenyl-3,9-diazaspiro[5.5]undecane](/img/structure/B1608529.png)
![8-fluoro-4H-thieno[3,2-c]chromene-2-carbohydrazide](/img/structure/B1608531.png)
![4-Hydrazino-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B1608537.png)

![1,4-Bis[(3',7'-dimethyloctyl)oxy]benzene](/img/structure/B1608539.png)


